![molecular formula C40H40Cl2N2 B12572588 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride CAS No. 297173-98-9](/img/structure/B12572588.png)
2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride is a complex organic compound. It is known for its vibrant color properties and is often used in various scientific and industrial applications, particularly in the field of dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the chloro group and the formation of the cyclohexene ring. The final step involves the formation of the ethenyl linkage and the chloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various halides are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions vary widely but often include derivatives with modified functional groups, which can alter the compound’s properties and applications.
Wissenschaftliche Forschungsanwendungen
2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.
Industry: Utilized in the production of high-quality pigments for textiles, plastics, and other materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with molecular targets, often through binding to specific sites on proteins or other molecules. This interaction can alter the function of the target molecule, leading to various biological effects. The pathways involved are complex and depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-AP: A compound used as an intermediate in the manufacture of fentanyl and related derivatives.
4-Phenyl-1,2,4-triazoline-3,5-dione: Used in Diels-Alder reactions for isolating useful organic compounds.
Uniqueness
What sets 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride apart is its unique structure, which imparts specific optical and chemical properties. These properties make it particularly valuable in applications requiring precise colorimetric and chemical behavior.
Eigenschaften
CAS-Nummer |
297173-98-9 |
|---|---|
Molekularformel |
C40H40Cl2N2 |
Molekulargewicht |
619.7 g/mol |
IUPAC-Name |
(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;chloride |
InChI |
InChI=1S/C40H40ClN2.ClH/c1-39(2)34(42(5)32-22-18-26-12-7-9-16-30(26)36(32)39)24-20-28-14-11-15-29(38(28)41)21-25-35-40(3,4)37-31-17-10-8-13-27(31)19-23-33(37)43(35)6;/h7-10,12-13,16-25H,11,14-15H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OCMNNFAQKDCLFG-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C(/C(=C/C=C\5/C(C6=C(N5C)C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C.[Cl-] |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=C(C(=CC=C5C(C6=C(N5C)C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


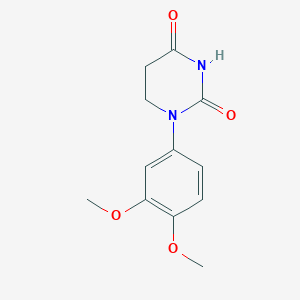
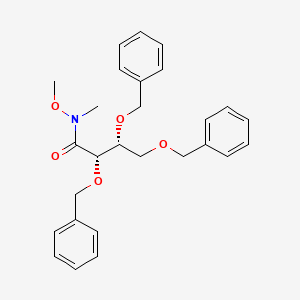
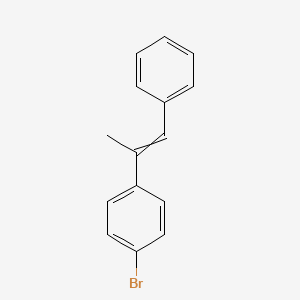
![2,2'-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid](/img/structure/B12572536.png)
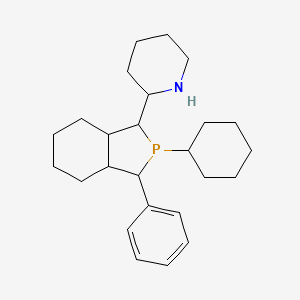
![N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-nitrophenyl)-2-oxoethyl}-2-fluoro-N-methylbenzamide](/img/structure/B12572548.png)
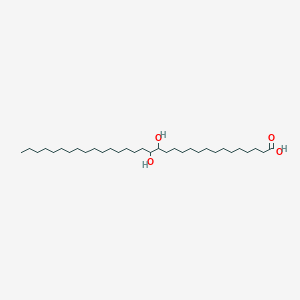
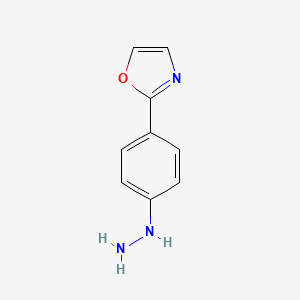
![Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane](/img/structure/B12572556.png)
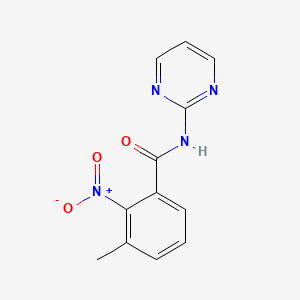
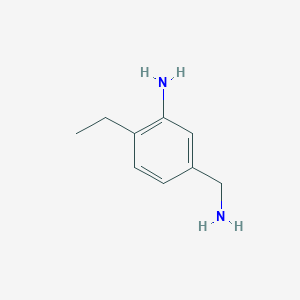
![N-[(3H-Indol-3-ylidene)methyl]glycine](/img/structure/B12572567.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572578.png)

